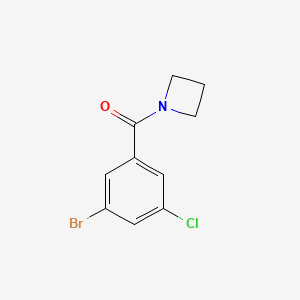![molecular formula C11H14BrNO B8152056 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine](/img/structure/B8152056.png)
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine is a synthetic compound that belongs to the class of azetidines
Vorbereitungsmethoden
The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with azetidine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted azetidines .
Wissenschaftliche Forschungsanwendungen
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the azetidine ring play crucial roles in binding to these targets, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine can be compared with other azetidine derivatives, such as:
1-[(2-Methoxyphenyl)methyl]azetidine: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-[(5-Chloro-2-methoxyphenyl)methyl]azetidine: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
1-[(5-Fluoro-2-methoxyphenyl)methyl]azetidine: The presence of a fluorine atom can enhance its stability and binding affinity to certain targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-4-3-10(12)7-9(11)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKDPBYADNMTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(3-Bromo-5-fluorophenyl)methyl]azetidine](/img/structure/B8152032.png)

![1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol](/img/structure/B8152049.png)

![1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine](/img/structure/B8152075.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]-3-methoxyazetidine](/img/structure/B8152083.png)

